Oxidation of the corresponding methyl group: A common approach to synthesizing methanols is by oxidizing the corresponding methyl group. Therefore, [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol could potentially be synthesized by oxidizing the methyl group of 1-(4-fluorophenyl)-4-methyl-1H-pyrazole. A similar oxidation process is described in the synthesis of carbinols from methanols using pyridinium chlorochromate. []
Multi-step synthesis: The synthesis of various substituted pyrazole derivatives involving multi-step reactions starting from simpler pyrazole precursors suggests a similar approach could be utilized for [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. []
Mechanism of Action
p38 MAP kinase: A study identified [5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone as a potent and selective inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses. []
Glucocorticoid receptor (GR): Another study reported the development of (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134) as a selective GR antagonist. []
Applications
Medicinal chemistry: Pyrazole derivatives exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. [, , , , , , , , , ] The unique structural features of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol, such as the presence of both a fluorophenyl and a methanol group, might contribute to novel biological activities.
Material science: Pyrazole-based ligands have been utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis. [, ] The presence of nitrogen and oxygen atoms in [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol could facilitate coordination with metal ions, allowing its use as a building block for novel MOFs.
Compound Description: RO3201195 is a potent and selective inhibitor of p38 MAP kinase. It exhibits oral bioavailability and favorable drug-like properties. [] It was developed from high throughput screening hits and its interaction with the ATP binding pocket of p38α has been studied through X-ray crystallography. []
Relevance: RO3201195 shares the 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl core with [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. It differs in the replacement of the methanol group with a [3-(2,3-dihydroxypropoxy)phenyl]methanone moiety. []
Compound Description: This compound demonstrates analgesic, anti-inflammatory, and vasorelaxant effects. [] It acts through the NO/cGMP pathway and potassium channels, and reduces cell migration in carrageenan-induced pleurisy. [] This compound exhibited a good safety profile with oral tolerance observed in mice. []
Relevance: 5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole shares the 1-(4-fluorophenyl)-1H-pyrazol-4-yl core structure with [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. It differs by substituting the methanol group with a tetrazole ring. []
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. [] It represents a potential improvement over the non-selective GR antagonist mifepristone, aiming to reduce unwanted side effects. [] CORT125134 is currently under investigation in Phase II clinical trials for Cushing's syndrome. []
Relevance: While containing a 1-(4-fluorophenyl)-1H-pyrazol moiety, CORT125134 diverges significantly from [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol in its overall structure. The pyrazole core in CORT125134 is further substituted and integrated into a complex fused ring system. [] Despite these structural variations, both compounds share the commonality of being developed as potential therapeutic agents.
Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2). [] It targets the RAS/RAF/MEK/ERK signaling cascade often dysregulated in cancer. [] GDC-0994 shows potential for enhanced efficacy and reduced drug resistance. []
Relevance: While both GDC-0994 and [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol contain a substituted pyrazole ring, GDC-0994 lacks the 1-(4-fluorophenyl) substituent and incorporates a 1-methyl-1H-pyrazol-5-yl moiety instead. [] Both compounds highlight the versatility of pyrazole as a pharmacophore in medicinal chemistry.
Compound Description: NTRC-739 is a selective antagonist for the neurotensin receptor type 2 (NTS2). [] It was developed as part of a search for new nonpeptide analgesics, targeting different types of pain. []
Relevance: NTRC-739 shares the 1-(4-fluorophenyl)-1H-pyrazol core with [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. It differs by the presence of a 2-methoxyphenyl substituent at the pyrazole's 5-position and a cyclohexanecarboxylic acid amide at the 3-position, replacing the methanol group. []
Compound Description: GW788388 is a potent, selective, and orally active inhibitor of transforming growth factor-beta type I receptor (ALK5). [] It demonstrated efficacy in reducing collagen expression in preclinical models of liver and renal fibrosis. []
Relevance: GW788388 contains a 3-(pyridin-2-yl)-1H-pyrazol-4-yl moiety which differentiates it from [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. [] Both compounds highlight the application of substituted pyrazoles in medicinal chemistry for diverse therapeutic targets.
Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing epidermal growth factor receptor (EGFR) mutants. [] It displays minimal activity against wild-type EGFR, making it a promising candidate for overcoming drug resistance in NSCLC. []
Relevance: Although PF-06459988 features a 1-methyl-1H-pyrazol-4-yl group, its structure diverges significantly from [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. [] It lacks the 1-(4-fluorophenyl) substitution and incorporates the pyrazole ring into a complex multi-ring system. [] Despite these differences, both compounds showcase the utility of modified pyrazoles in developing targeted therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sulisobenzone is a member of benzophenones. Sulisobenzone is approved by the FDA in concentrations of up to 10% and in Canada, is approved by Health Canada at the same concentrations. It works to filter out both UVA and UVB rays, protecting the skin from sun UV damage. The UV-filter substance, sulisobenzone (BP-4) is widely used an ingredient in sunscreens and other personal care products,. It falls under the drug category of benzophenones. The benzophenones are a group of aromatic ketones that have both pharmaceutical and industrial applications. Benzophenones may be found organically in fruits such as grapes. Benzophenones are used as photoinitiators, fragrance enhancers, ultraviolet curing agents, and, occasionally, as flavor ingredients; they are also used in the manufacture of insecticides, agricultural chemicals, and pharmaceuticals and as an additive for plastics, coatings, and adhesives. As a group, benzophenones may be used to delay photodegradation or extend shelf life in toiletries and plastic surface coatings. See also: Octinoxate; sulisobenzone (component of); Ensulizole; sulisobenzone (component of) ... View More ...